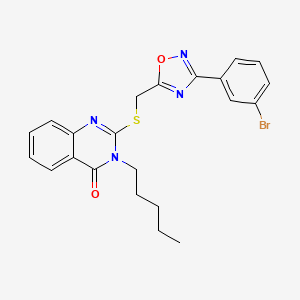

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Description

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a pentyl chain at position 3 and a thioether-linked 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at position 2. Key structural attributes include:

- Quinazolinone core: Known for diverse bioactivity, including kinase inhibition and antimicrobial effects.

- Pentyl chain: May improve membrane permeability compared to shorter alkyl groups.

- Thioether bridge: Modulates electronic properties and metabolic stability.

Properties

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4O2S/c1-2-3-6-12-27-21(28)17-10-4-5-11-18(17)24-22(27)30-14-19-25-20(26-29-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPDPQPXWIYIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A related compound, indoleamine 2,3-dioxygenase-1 (ido1), has been identified as a potential target for the next generation of cancer immunotherapies. IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell function and enable cancer cells to evade the immune system.

Mode of Action

This can restore T-cell function and enhance the immune system’s ability to target cancer cells.

Biochemical Pathways

The compound’s interaction with IDO1 affects the tryptophan-kynurenine pathway. By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, a process that can suppress T-cell function. The inhibition of this pathway can therefore enhance the immune response against cancer cells.

Result of Action

The inhibition of IDO1 and the subsequent prevention of tryptophan degradation into kynurenine can restore T-cell function and enhance the immune system’s ability to target cancer cells. This could potentially lead to a reduction in tumor growth and size.

Biological Activity

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a complex organic molecule that incorporates oxadiazole and quinazoline moieties. Its structure suggests potential biological activity, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 535.42 g/mol. The presence of bromine in the phenyl group and the oxadiazole ring may enhance its biological interactions.

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole ring is known for its ability to disrupt cellular processes in cancer cells. For instance, a related study highlighted that methyl-thiol-bridged oxadiazole derivatives reduced MCF-7 cell viability with an IC50 value of 7.4 µM, indicating potent anticancer effects against breast cancer cells .

Antimicrobial Properties

Oxadiazole derivatives have also been studied for their antimicrobial activities. A review of various oxadiazole compounds showed promising results against Mycobacterium tuberculosis (Mtb), with certain derivatives displaying MIC values as low as 0.045 µg/mL against resistant strains . The incorporation of thiol groups in these compounds may enhance their interaction with microbial targets.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, as evidenced by studies showing PARP cleavage and downregulation of anti-apoptotic proteins like Bcl-2 .

- Disruption of Cell Signaling : By inhibiting transcription factors such as NF-κB, these compounds can alter the expression of genes involved in cell survival and proliferation .

Study 1: Anticancer Efficacy

A study investigated the effects of a derivative similar to the target compound on chronic myelogenous leukemia (CML) cells. The results demonstrated that the compound effectively inhibited NF-κB activation, leading to decreased cell viability and increased apoptosis markers .

Study 2: Antimycobacterial Activity

In another study focusing on the anti-tubercular activity of oxadiazole derivatives, it was reported that certain compounds displayed excellent metabolic stability and bioavailability, making them promising candidates for further development against tuberculosis infections .

Table 1: Biological Activity Summary

Scientific Research Applications

Biological Activities

The compound has been explored for several biological applications, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone and oxadiazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural frameworks can inhibit the growth of various bacterial strains and fungi. The presence of the bromophenyl group enhances the lipophilicity and biological activity, which may contribute to its effectiveness as an antimicrobial agent.

Anticancer Potential

Quinazolinone derivatives are well-documented for their anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect opens avenues for its use in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds related to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a related quinazolinone derivative showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's mechanism of action was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Activity : In a recent investigation, a series of oxadiazole derivatives were synthesized and tested for their anticancer activities against human breast cancer cells (MCF-7). The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.

- Inflammation Modulation : Another study focused on evaluating the anti-inflammatory properties of related compounds in a murine model of acute inflammation. The results suggested that these compounds could significantly reduce edema and inflammatory markers, indicating their potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Heterocyclic Cores

Compound A : 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride

- Core: Imidazolium (4,5-dihydro-1H-imidazole) vs. quinazolinone.

- Substituents : 4-Chlorophenyl (vs. 3-bromophenyl); lacks a pentyl chain.

- Bioactivity : Inhibits SARS-CoV 3CLpro (IC₅₀ = 3 mM).

- Key Difference: The imidazolium core may reduce planarity compared to quinazolinone, affecting target binding.

Compound B : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

- Core: Benzoimidazol-2-one vs. quinazolinone.

- Substituents : 4-Chlorophenethyl (electron-withdrawing group) vs. 3-bromophenyl.

- Bioactivity : Dual TRPA1/TRPV1 antagonist (purity >99%).

Compound C : 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

- Core: Phthalazin-1(2H)-one vs. quinazolinone.

- Substituents : Phenyl at position 2 (vs. pentyl).

- Key Difference: Phthalazinone’s larger π-system could enhance stacking interactions but reduce solubility.

Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations:

- Halogen Effects : 3-Bromophenyl (target) vs. 4-chlorophenyl (Compound A): Bromine’s larger size may enhance hydrophobic interactions but increase molecular weight.

- Thioether Stability : The thioether in the target compound may offer better metabolic stability compared to sulfoxide/sulfone derivatives.

Q & A

Q. What are the key steps in synthesizing 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one?

The synthesis typically involves:

- Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a catalyst .

- Thioether linkage : Coupling the oxadiazole intermediate with a thiol-containing quinazolinone derivative under basic conditions (e.g., KOH in ethanol) .

- Solvent optimization : Use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .

- Purification : Recrystallization in methanol or ethanol to isolate the final product .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromophenyl and pentyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected m/z ~491.36 for C₂₃H₁₅BrN₄O₂S) .

- Infrared (IR) Spectroscopy : Identification of functional groups like C=O (quinazolinone) and C-S (thioether) .

Q. What challenges arise in determining solubility, and how are they addressed?

- Low aqueous solubility : Common for lipophilic quinazolinone derivatives. Solutions include:

- Using co-solvents like DMSO for in vitro assays .

- Derivatization with hydrophilic groups (e.g., PEGylation) to improve bioavailability .

Q. What preliminary biological screening methods are recommended?

- Enzyme inhibition assays : Test interactions with kinases or proteases due to the quinazolinone scaffold’s affinity for ATP-binding pockets .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole intermediate?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by ~20% .

- Catalyst screening : Use of Lewis acids like ZnCl₂ to accelerate cyclization .

- Temperature control : Maintaining 80–100°C during oxadiazole formation prevents side reactions .

Q. What computational tools are useful for studying structure-activity relationships (SAR)?

- Docking simulations : AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

- QSAR modeling : Utilize descriptors like logP and polar surface area to correlate solubility with bioactivity .

- DFT calculations : Analyze electronic properties of the bromophenyl group to rationalize its role in bioactivity .

Q. How should contradictory data in biological assays be resolved?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ values .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Orthogonal assays : Cross-validate enzyme inhibition results with cellular models (e.g., Western blotting for target phosphorylation) .

Q. What strategies improve selectivity for target vs. off-target effects?

- Isosteric replacement : Substitute the bromine atom with chlorine or methyl groups to modulate steric effects .

- Prodrug design : Mask the thioether group with a cleavable moiety (e.g., acetyl) to reduce nonspecific interactions .

- Fragment-based screening : Identify minimal pharmacophores using truncated analogs .

Data Contradiction Analysis Example

Scenario : Discrepancy in reported IC₅₀ values for kinase inhibition.

- Potential Causes :

- Variability in enzyme sources (recombinant vs. native) .

- Differences in assay buffers (e.g., ATP concentration affecting competition) .

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.